(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-10-25-20(27)16(30-21(25)29)13-15-17(22-9-7-12-28-5-2)23-18-14(3)8-6-11-24(18)19(15)26/h4,6,8,11,13,22H,1,5,7,9-10,12H2,2-3H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVYHIPACXALCQ-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological activity. The key components include:
- Thiazolidinone moiety : Known for its role in various biological activities.
- Pyrido[1,2-a]pyrimidine scaffold : Associated with anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and cell proliferation. Key mechanisms include:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and is a target for anticancer drugs .
- It also exhibits inhibitory effects on Polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancer cells .
- Targeting EGFR Mutants :
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate reductase | < 50 μM | |
| Cancer Cell Proliferation | Plk1 | 1.63–1.83 μM | |
| EGFR Mutant Inhibition | EGFR L858R/T790M | 5.1 nM |
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical models:
- Preclinical Cancer Models :
- Mechanistic Studies :
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activity, particularly as a PRMT5 inhibitor . PRMT5 (protein arginine methyltransferase 5) plays a crucial role in various cellular processes, including gene expression and cell proliferation. Inhibition of PRMT5 has been linked to therapeutic effects in cancer treatment.
Table 1: Pharmacological Activities of the Compound
| Activity | Mechanism of Action | Disease Targeted |
|---|---|---|
| PRMT5 Inhibition | Disruption of methylation processes | Cancer |
| Antimicrobial Activity | Inhibition of bacterial growth | Bacterial infections |
| Antiviral Properties | Disruption of viral replication | Viral infections |
Anticancer Applications
Research has indicated that (Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one may serve as an effective agent against various cancer types. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in PubMed, researchers evaluated the compound's effectiveness against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies .
Antimicrobial and Antiviral Properties
The compound's structural features suggest potential antimicrobial and antiviral activities. Preliminary studies indicate that it can inhibit the growth of specific bacterial strains and disrupt viral replication mechanisms, making it a candidate for further exploration in infectious disease management.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | ResearchGate |
| Escherichia coli | 64 µg/mL | Echemi |
Potential for Neurological Applications
Emerging research suggests that the compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its interaction with neurotransmitter systems could provide avenues for treating conditions such as schizophrenia or bipolar disorder.
Case Study: Neuroprotective Effects
A study highlighted its neuroprotective effects in animal models of neurodegeneration, where administration resulted in reduced neuronal loss and improved cognitive function . This positions the compound as a promising candidate for further investigation in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
